A Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid
A Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological profile.[1][2] Judicious fluorination can modulate acidity (pKa), lipophilicity, metabolic stability, and binding affinity, offering a powerful tool for optimizing lead compounds.[2]
2,3,5,6-Tetrafluoro-4-sulfobenzoic acid (CAS No. 125662-60-4) stands as a prime exemplar of a highly functionalized, polyfluorinated building block.[3] Its structure, featuring a tetrafluorinated benzene ring bearing both a carboxylic acid and a sulfonic acid group, presents a unique combination of properties. This guide provides an in-depth analysis of its key physicochemical characteristics, offering insights into its behavior in chemical and biological systems and the rationale behind its utility as a versatile synthetic intermediate.[3][4]
Molecular Structure and Identity
The foundation of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid's properties lies in its unique molecular architecture. The perfluorinated phenyl ring creates a potent electron-withdrawing environment, which dramatically influences the characteristics of the attached acidic functional groups.
Caption: Molecular Structure of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 125662-60-4 | [3][5][6] |
| Molecular Formula | C₇H₂F₄O₅S | [3][7] |
| Molecular Weight | 274.14 g/mol | [3] |
| Appearance | Light yellow to brown powder or crystal | [3][5] |
| Predicted Density | 1.936 g/cm³ | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 9 |[7] |
Acidity and Ionization States (pKa)
Sulfonic Acid Group (pKa₁)
Sulfonic acids are intrinsically strong acids. For example, p-toluenesulfonic acid has a pKa of approximately -2.8. The tetrafluorinated ring in 2,3,5,6-tetrafluoro-4-sulfobenzoic acid acts as a powerful inductive electron-withdrawing group, further stabilizing the resulting sulfonate anion. This effect significantly increases the acidity.
-
Causality: The four fluorine atoms pull electron density away from the aromatic ring, which in turn pulls density from the sulfonyl group. This delocalizes the negative charge of the conjugate base (sulfonate) more effectively, stabilizing it and making the parent acid stronger.
-
Expected pKa₁: The pKa of the sulfonic acid group is predicted to be well below 0. Under virtually all aqueous conditions, including highly acidic media, this group will exist in its deprotonated, anionic sulfonate form (-SO₃⁻).
Carboxylic Acid Group (pKa₂)
The pKa of benzoic acid is approximately 4.2. Fluorine substitution is known to increase the acidity of benzoic acids.[8] For instance, the pKa of 4-fluorobenzoic acid is 4.14, while that of the more inductively affected 2-fluorobenzoic acid is 3.27.[8] In the target molecule, the carboxylic acid is influenced by three powerful electron-withdrawing factors:
-
The cumulative inductive effect of four fluorine atoms on the ring.
-
The resonance and inductive effect of the para-sulfonate group (-SO₃⁻), which is present after the first deprotonation.
-
The proximity of two ortho-fluorine atoms.
-
Causality: These combined effects strongly stabilize the carboxylate anion, shifting the equilibrium toward dissociation. The impact of a fully fluorinated ring is substantial; for example, the phenolic proton of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid has a pKa of 5.3, a full 4 pKa units lower than that of 4-hydroxybenzoic acid (pKa 9.3).[9] Applying this logic, the carboxylic acid pKa will be significantly lower than that of benzoic acid.
-
Expected pKa₂: The pKa of the carboxylic acid group is estimated to be in the range of 1.0–2.5, making it a considerably strong organic acid. At physiological pH (7.4), this group will be fully deprotonated to the carboxylate (-COO⁻).
Table 2: Estimated pKa Values
| Acidic Group | Estimated pKa Range | State at pH 7.4 | Rationale |
|---|---|---|---|
| Sulfonic Acid (-SO₃H) | < 0 | Deprotonated (-SO₃⁻) | Strong intrinsic acidity, enhanced by C₆F₄ ring. |
| Carboxylic Acid (-COOH)| 1.0 – 2.5 | Deprotonated (-COO⁻) | Strong inductive effect from C₆F₄ ring and -SO₃⁻ group. |
Lipophilicity and Partitioning Behavior (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[10] For ionizable molecules like 2,3,5,6-tetrafluoro-4-sulfobenzoic acid, the distribution coefficient (LogD), which accounts for all ionic species at a given pH, is a more relevant descriptor.
-
Structural Duality: This molecule possesses both lipophilic (the tetrafluorophenyl ring) and highly hydrophilic (the sulfonate and carboxylate anions) regions. This amphiphilic character underpins its utility as a surfactant and dispersant.[3]
-
LogP vs. LogD: The theoretical LogP describes the partitioning of the fully protonated, neutral species. Given the molecule's extreme acidity, this neutral form does not exist in any significant concentration in aqueous solution, making experimental LogP measurement impractical. Predicted LogP values vary widely, with one database suggesting values of 2.27 and 0.6, highlighting the difficulty of computational prediction for such a complex structure.[7]
-
Expected LogD: At physiological pH 7.4, the molecule exists as a dianion. The presence of two formal negative charges will dominate its partitioning behavior, making it overwhelmingly hydrophilic. The LogD at pH 7.4 is therefore expected to be highly negative, indicating a strong preference for the aqueous phase over an organic phase like n-octanol. This high water solubility is advantageous for creating aqueous formulations.[3]
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate the estimated pKa values, a potentiometric titration is the gold-standard method.[11][12] It relies on monitoring the change in pH of a solution of the acid as a standardized base is incrementally added.
Principle of the Method
A solution of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid is titrated with a strong base of known concentration (e.g., NaOH). The pH is measured after each addition of titrant. A plot of pH versus the volume of titrant added yields a titration curve with inflection points corresponding to the equivalence points. The pKa is the pH at which the acidic species and its conjugate base are present in equal concentrations, found at the midpoint of the buffer regions (half-equivalence points). Given the expected pKa values, two distinct equivalence points should be observable.
Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Methodology
-
Titrant Standardization:
-
Accurately weigh approximately 0.4 g of dried potassium hydrogen phthalate (KHP), a primary standard, and dissolve it in ~50 mL of CO₂-free deionized water.
-
Titrate this solution with the prepared ~0.1 M NaOH solution using a calibrated pH meter.
-
The equivalence point is used to calculate the exact concentration of the NaOH solution.
-
Causality: Using a primary standard like KHP ensures the titrant concentration is known with high accuracy, which is critical for the final pKa calculation.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid (e.g., 50 mg) and dissolve it in 50 mL of CO₂-free deionized water in a titration vessel.
-
Causality: CO₂-free water is essential because dissolved atmospheric CO₂ forms carbonic acid, which would interfere with the titration of the target acid, especially for the second, less acidic proton.
-
-
Titration Procedure:
-
Calibrate the pH electrode using at least three standard buffers that bracket the expected pKa values (e.g., pH 1.68, 4.01, and 7.00).
-
Immerse the calibrated pH electrode and a temperature probe into the sample solution.
-
Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.
-
Record the pH and total volume of titrant added after the reading stabilizes with each increment. Continue the titration well past the second expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
To accurately locate the equivalence points (V_eq1 and V_eq2), calculate and plot the first derivative (ΔpH/ΔV). The peaks of this plot correspond to the equivalence points.
-
The pKa of the second acidic proton (pKa₂) is equal to the pH at the half-equivalence point: pH at V = (V_eq1 + V_eq2) / 2.
-
The pKa of the first, highly acidic proton (pKa₁) is determined from the pH at V = V_eq1 / 2. This may be difficult to determine accurately if the starting pH is already above the pKa.
-
Conclusion
2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a highly functionalized molecule whose physicochemical properties are dominated by the powerful electron-withdrawing nature of its perfluorinated ring. This structure renders both of its acidic groups exceptionally strong, ensuring they are ionized across a wide pH range. Its dual hydrophilic-lipophilic character makes it a valuable tool, acting as a unique building block for advanced materials and as a potential intermediate in pharmaceutical synthesis where modulation of acidity and solubility is desired.[3] A thorough understanding of its properties, particularly its ionization behavior (pKa/LogD), is essential for its effective application in research and development.
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